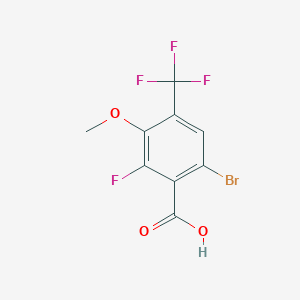
6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid
Description
6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Properties
Molecular Formula |
C9H5BrF4O3 |
|---|---|
Molecular Weight |
317.03 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5BrF4O3/c1-17-7-3(9(12,13)14)2-4(10)5(6(7)11)8(15)16/h2H,1H3,(H,15,16) |
InChI Key |
MWXHDRNMVFIWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(F)(F)F)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by methoxylation and trifluoromethylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving high yields and consistent quality. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative atoms like fluorine and bromine can influence the compound’s reactivity and binding affinity. The methoxy and trifluoromethyl groups can also affect its lipophilicity and overall chemical behavior. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzoic acid: Lacks the bromine, fluorine, and methoxy groups.
2-(Trifluoromethyl)benzoic acid: Similar but lacks the bromine, fluorine, and methoxy groups .
Uniqueness
6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of multiple electronegative atoms and functional groups makes it a versatile compound in various chemical reactions and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


